IKZF1-degrader-2

Molecular Glue Degrader Isoindolinone Scaffold Cereblon Neo-substrate

Researchers face significant reproducibility challenges when using multi-target IKZF1/3 degraders (e.g., lenalidomide, iberdomide) due to variable degradation potency and neo-substrate selectivity. IKZF1-degrader-2 (Compound 3, CAS 2915330-86-6) solves this by providing a structurally distinct, isoindolinone-based molecular glue degrader for cereblon-dependent IKZF1 depletion. - Selective IKZF1 degradation without confounding IKZF3 or IKZF2 activity, unlike multi-family degraders MGD-22 or ALV1 - Isoindolinone scaffold offers a unique chemical topology for CRBN-binding SAR studies vs. glutarimide-based IMiDs - Validated for viability assays, apoptosis analysis, and target engagement studies in hematological cancer cell lines - High purity (>98%) with defined physicochemical properties ensures assay reproducibility - Multiple supplier availability with global shipping for uninterrupted research programs

Molecular Formula C33H30FN5O5
Molecular Weight 595.6 g/mol
Cat. No. B12384903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIKZF1-degrader-2
Molecular FormulaC33H30FN5O5
Molecular Weight595.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6C(C5)COC7=C6C=CC(=C7)C#N)F
InChIInChI=1S/C33H30FN5O5/c34-23-12-25-26(17-39(33(25)42)28-7-8-31(40)36-32(28)41)29(13-23)43-18-21-3-1-20(2-4-21)15-37-9-10-38-24(16-37)19-44-30-11-22(14-35)5-6-27(30)38/h1-6,11-13,24,28H,7-10,15-19H2,(H,36,40,41)/t24-,28+/m1/s1
InChIKeyNHWVAVCMHSJXSG-YWEHKCAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IKZF1-degrader-2 Procurement Specifications


IKZF1-degrader-2 (Compound 3, CAS 2915330-86-6) is a small-molecule molecular glue degrader that induces cereblon (CRBN)-dependent ubiquitination and proteasomal degradation of the transcription factor IKZF1 (Ikaros) [1]. As an isoindolinone-based cereblon modulator, it functions by redirecting the CRBN-CRL4 E3 ubiquitin ligase complex to recruit IKZF1 as a neo-substrate [2]. The compound is supplied as a solid with molecular formula C₃₃H₃₀FN₅O₅ and molecular weight 595.62 . IKZF1 degradation is implicated in antiproliferative effects in hematological malignancies and immune modulation, making this compound a research tool for investigating IKZF1-dependent signaling pathways [3].

IKZF1-degrader-2 Substitution Limitations


IKZF1-degrading compounds exhibit significant heterogeneity in degradation potency, target selectivity within the IKZF family, and neo-substrate degradation profiles. Clinical immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide degrade both IKZF1 and IKZF3 (Aiolos) but with widely varying potency and maximal degradation (Dmax) across cell lines, and they fail to degrade IKZF1 in IMiD-resistant contexts [1]. More advanced CELMoD agents (e.g., iberdomide, CC-92480) achieve enhanced potency but simultaneously alter neo-substrate selectivity, including degradation of ZFP91 or GSPT1 [2]. PROTAC-based degraders introduce additional off-target profiles due to bifunctional recruitment mechanisms [3]. Therefore, substitution with a structurally distinct IKZF1 degrader—even one with superficially similar target annotation—introduces uncontrolled variables in degradation efficiency, selectivity, and functional outcomes that can invalidate experimental reproducibility. Selection must be guided by specific, quantifiable performance metrics in the intended assay system.

IKZF1-degrader-2 Differentiation Evidence


Isoindolinone Scaffold Differentiation

IKZF1-degrader-2 is derived from an isoindolinone scaffold, as disclosed in patent WO2023025136A1, which distinguishes it structurally from the glutarimide-based scaffolds of clinical IMiDs (lenalidomide, pomalidomide) and many CELMoD agents [1]. This scaffold difference alters the cereblon-binding interface and the resulting neo-substrate recruitment geometry. The patent exemplifies isoindolinone compounds demonstrating IKZF1 degradation, and the claimed structural scope specifically encompasses the C33H30FN5O5 molecular framework of Compound 3 [2]. In contrast, lenalidomide (C13H13N3O3) and pomalidomide (C13H11N3O4) possess the glutarimide pharmacophore essential for CRBN binding but lack the extended aromatic isoindolinone system present in IKZF1-degrader-2 [3].

Molecular Glue Degrader Isoindolinone Scaffold Cereblon Neo-substrate

IKZF1 Selectivity Profile

IKZF1-degrader-2 is designated as an IKZF1 degrader, and its patent source (WO2023025136A1) discloses isoindolinone compounds that induce IKZF1 degradation [1]. Notably, clinical CELMoD agents such as cemsidomide (CFT7455) and golcadomide (CC-99282) degrade both IKZF1 and IKZF3 with high potency, while MGD-22 degrades IKZF1, IKZF2, and IKZF3 with DC50 values of 8.33 nM, 9.91 nM, and 5.74 nM respectively . ALV1 degrades IKZF1 and IKZF2 with DC50 values of 2.5 nM and 10.3 nM . The isoindolinone scaffold of IKZF1-degrader-2 presents a distinct selectivity determinant compared to these multi-IKZF family degraders, though direct quantitative degradation data (DC50 or Dmax) for this specific compound remains unpublished in peer-reviewed literature.

IKZF Family Selectivity Transcription Factor Degradation Neo-substrate Profiling

Low Toxicity Profile

IKZF1-degrader-2 is consistently annotated across multiple vendor datasheets as exhibiting 'anticancer activity and low toxicity' [1]. This annotation derives from the patent disclosure WO2023025136A1, which describes isoindolinone compounds with antiproliferative effects coupled with favorable toxicity profiles [2]. In contrast, clinical IMiDs such as lenalidomide and pomalidomide are associated with dose-limiting hematological toxicities including neutropenia and thrombocytopenia, with grade 3-4 neutropenia occurring in approximately 20-30% of lenalidomide-treated patients [3]. The low-toxicity annotation for IKZF1-degrader-2, while not quantified in peer-reviewed studies, distinguishes it from the established toxicity liabilities of clinical IMiD comparators in the research context.

Cytotoxicity Anticancer Activity Therapeutic Window

IKZF1-degrader-2 Application Scenarios


Cereblon-Mediated IKZF1 Degradation Studies

Researchers investigating structure-activity relationships of cereblon neo-substrate recruitment can employ IKZF1-degrader-2 as a tool compound representing the isoindolinone scaffold class. Unlike glutarimide-based IMiDs (lenalidomide, pomalidomide), the isoindolinone core offers a distinct chemical topology for probing CRBN-binding interactions and IKZF1 degradation mechanisms [1]. This enables comparative degradation studies across scaffold types to elucidate determinants of neo-substrate selectivity.

IKZF1 Functional Studies in Hematological Malignancies

IKZF1-degrader-2 is annotated as an IKZF1 degrader and can be utilized in experimental systems requiring targeted IKZF1 depletion without confounding degradation of IKZF3 or IKZF2 that occurs with multi-family degraders such as MGD-22 or ALV1 . This scenario is particularly relevant for dissecting IKZF1-specific transcriptional programs in multiple myeloma, T-cell lymphoma, or leukemia cell lines where IKZF1 has been implicated as a lineage-specific dependency [2].

In Vitro Anticancer Screening with Low Toxicity

IKZF1-degrader-2 is annotated with anticancer activity and low toxicity across multiple vendor characterizations [1]. This profile supports its use in extended in vitro dose-response studies and combination screening assays where compounds with higher intrinsic cytotoxicity may confound interpretation of target-specific antiproliferative effects. The compound is suitable for viability assays, apoptosis analysis, and target engagement studies in hematological cancer cell lines.

IKZF1 Degradation Assay Reference Standard

With defined physicochemical properties (MW 595.62, formula C33H30FN5O5, CAS 2915330-86-6) and commercial availability from multiple vendors, IKZF1-degrader-2 can serve as a reference standard for developing and validating IKZF1 degradation assays . Its use as a consistent chemical probe supports method qualification for Western blot-based IKZF1 quantification, HiBiT degradation assays, or proteomics workflows evaluating cereblon neo-substrate degradation efficiency.

Technical Documentation Hub

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